(+)-Penbutolol

説明

特性

IUPAC Name |

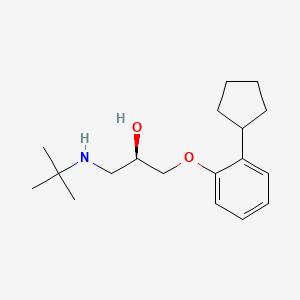

(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKVJAGOJTNJS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191720 | |

| Record name | d-Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38363-41-6 | |

| Record name | (2R)-1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanistic Profile of (+)-Penbutolol at β-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penbutolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension.[1] As a chiral molecule, its pharmacological activity is highly dependent on stereochemistry. This technical guide provides an in-depth examination of the mechanism of action of the (+)-penbutolol enantiomer, the less active distomer, at β-adrenergic receptors. It details its binding affinity, functional activity, and influence on downstream signaling pathways. Furthermore, this document outlines the detailed experimental protocols for radioligand binding and adenylyl cyclase activity assays, which are fundamental to characterizing the interaction of compounds like this compound with G-protein coupled receptors.

Introduction to Penbutolol and Stereoselectivity

Penbutolol is a sympathomimetic drug that binds to both β1- and β2-adrenergic receptors, classifying it as a non-selective β-blocker.[2][3] It is clinically administered for mild to moderate hypertension, often as a racemic mixture.[4] However, the interaction with β-adrenergic receptors is highly stereoselective. The β-blocking activity resides almost exclusively in the (S)-(-)-enantiomer (eutomer), while the (R)-(+)-enantiomer (this compound) is significantly less potent.[5] Understanding the activity of the this compound distomer is crucial for a comprehensive pharmacological profile and for appreciating the stereochemical requirements of β-receptor binding. In addition to its primary antagonist activity, penbutolol also exhibits partial agonist effects, a property known as Intrinsic Sympathomimetic Activity (ISA).

Molecular Interaction and Binding Affinity

This compound acts as a competitive antagonist at both β1- and β2-adrenergic receptors. Its binding prevents endogenous catecholamines, such as epinephrine and norepinephrine, from activating the receptor. The affinity of penbutolol enantiomers for β-adrenoceptors demonstrates significant stereoselectivity. The (S)-(-)-isomer is reported to be up to 200 times more active than the (R)-(+)-isomer.

While extensive quantitative data for the (+)-enantiomer is limited, available information highlights its substantially lower affinity compared to its counterpart. This difference underscores the specific three-dimensional orientation required for optimal interaction with the receptor's binding pocket.

Table 1: Quantitative Binding Affinity Data for Penbutolol Enantiomers

| Ligand | Receptor Target | Parameter | Value | Reference |

| This compound ((R)-Penbutolol) | β-Adrenoceptor (unspecified) | IC₅₀ | 0.74 µM (740 nM) | |

| (-)-Penbutolol ((S)-Penbutolol) | β-Adrenoceptor (unspecified) | Relative Activity vs. (+)-isomer | ~50-200x higher |

Functional Activity and Downstream Signaling

β-adrenergic receptors are canonical Gs-protein-coupled receptors (GPCRs). Agonist binding initiates a conformational change, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular targets, culminating in a physiological response such as increased heart rate and myocardial contractility.

This compound, as an antagonist, binds to the receptor but fails to induce the necessary conformational change for robust Gs protein activation, thereby blocking the signaling cascade. Penbutolol also possesses modest intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist. This partial agonism is more pronounced with the therapeutically active (S)-(-)-isomer. Studies suggest that the this compound (d-penbutolol) isomer has negligible to no intrinsic sympathomimetic activity.

Experimental Protocols

Characterization of the interaction between a ligand like this compound and its receptor is typically achieved through radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Binding Competition Assay

This assay quantifies the affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the β-adrenergic receptor. The output is typically an IC₅₀ value, which can be converted to an inhibition constant (Ki).

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target β-adrenergic receptor subtype (e.g., HEK293 or CHO cells) or homogenize tissue rich in these receptors (e.g., heart ventricles).

-

Lyse cells/tissue in a cold hypotonic buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) containing protease inhibitors.

-

Homogenize and centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via BCA assay).

-

-

Assay Execution:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add a single, fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), typically at or below its Kd value.

-

Add varying concentrations of unlabeled this compound (the competitor).

-

Include control wells for:

-

Total Binding: Radioligand and membranes only.

-

Non-specific Binding: Radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

-

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Technical Guide: Physical and Chemical Properties of (+)-Penbutolol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Penbutolol sulfate is the sulfate salt of the levorotatory enantiomer of penbutolol, a non-selective β-adrenergic receptor antagonist.[1] It exhibits competitive antagonism at both β1 and β2 adrenergic receptors.[2][3] Additionally, penbutolol has been shown to possess intrinsic sympathomimetic activity (ISA) and to act as an antagonist at serotonin 5-HT1A receptors.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound sulfate, detailed experimental protocols for their determination, and a summary of its primary signaling pathways and experimental workflows for its characterization.

Physical and Chemical Properties

The core physical and chemical properties of this compound sulfate are summarized in the table below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

| Property | Value | Reference |

| IUPAC Name | (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid | |

| Chemical Formula | (C₁₈H₂₉NO₂)₂·H₂SO₄ | |

| Molecular Weight | 680.94 g/mol | |

| CAS Number | 38363-32-5 | |

| Appearance | White crystalline powder | |

| Melting Point | 213-217°C (with decomposition) | |

| Solubility | Very soluble in acetic acid, freely soluble in methanol, sparingly soluble in ethanol, slightly soluble in water. | |

| pKa (of free base) | 9.3 (in 25% ethanol) | |

| Specific Optical Rotation | -23° to -25° (c=1 in methanol) |

Signaling Pathways

This compound sulfate primarily exerts its pharmacological effects through the modulation of two key signaling pathways: the β-Adrenergic Receptor Pathway and the 5-HT1A Receptor Pathway.

β-Adrenergic Receptor Antagonism

As a non-selective β-blocker, this compound sulfate competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1 and β2-adrenergic receptors. This antagonism blocks the activation of adenylyl cyclase, leading to reduced intracellular concentrations of the second messenger cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity affects downstream cellular processes, including cardiac muscle contraction and relaxation, as well as smooth muscle relaxation.

References

- 1. Penbutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Penbutolol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Penbutolol: a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro pharmacological profiling of (+)-penbutolol

An In-depth Technical Guide on the In Vitro Pharmacological Profiling of (+)-Penbutolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, the dextrorotatory enantiomer of the non-selective beta-adrenergic antagonist, penbutolol. While the majority of the pharmacological activity of racemic penbutolol resides in the (S)-(-)-enantiomer, this document collates the available data for the (+)-enantiomer, focusing on its interactions with beta-adrenergic and serotonin 5-HT1A receptors. This guide includes available quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Penbutolol is a non-selective beta-adrenergic receptor antagonist that also exhibits partial agonist activity and high affinity for the serotonin 5-HT1A receptor.[1][2][3] It is clinically used as a racemic mixture of its two enantiomers, this compound and (-)-penbutolol. Pharmacological studies have revealed that the beta-blocking activity of penbutolol primarily resides in the (S)-(-)-enantiomer, which is reported to be approximately 200 times more potent than the (R)-(+)-enantiomer.[4] Similarly, the affinity for the 5-HT1A receptor is significantly higher for the (-)-enantiomer.[5]

Despite the lower potency of this compound, a thorough understanding of its in vitro pharmacological profile is essential for a complete characterization of the racemic drug and for exploring any potential unique properties of this enantiomer. This guide aims to provide a detailed summary of the available in vitro data for this compound.

Receptor Binding Profile

Beta-Adrenergic Receptors

Data on the specific binding affinities of this compound for β1 and β2-adrenergic receptors is limited. However, one study reports an IC50 value of 0.74 µM for this compound at β-adrenoceptors, although the specific receptor subtype and experimental conditions were not detailed.

Serotonin 5-HT1A Receptor

Table 1: Summary of this compound Receptor Binding Data

| Receptor | Ligand | Tissue/System | K_i_ (nM) | IC_50_ (µM) | Reference(s) |

| β-Adrenoceptors | This compound | Not Specified | Not Reported | 0.74 | |

| 5-HT_1A_ | This compound | Not Specified | ~60-fold lower than (-)-penbutolol | Not Reported |

Note: Data for this compound is limited. The table reflects the currently available information.

Functional Activity Profile

Beta-Adrenergic Receptors: Partial Agonism

Penbutolol is known to possess intrinsic sympathomimetic activity (ISA), indicating it is a partial agonist at β-adrenergic receptors. However, specific functional data quantifying the partial agonist activity (e.g., EC_50_ and E_max_) of the (+)-enantiomer is not well-documented in the available literature. Functional assays, such as adenylyl cyclase activation assays, are required to determine these parameters.

Serotonin 5-HT1A Receptor: Antagonism

The (-)-enantiomer of penbutolol has been characterized as a potent antagonist at 5-HT1A receptors. Given its lower affinity, the antagonistic potency of this compound at this receptor is expected to be considerably weaker. Functional assays, such as GTPγS binding assays or adenylyl cyclase inhibition assays, would be necessary to determine an IC_50_ value and confirm its antagonistic properties.

Table 2: Summary of this compound Functional Activity Data

| Receptor | Activity | Assay | EC_50_ | IC_50_ | E_max_ | Reference(s) |

| β-Adrenoceptors | Partial Agonist | Adenylyl Cyclase Activation | Not Reported | Not Reported | Not Reported | |

| 5-HT_1A_ | Antagonist | GTPγS Binding / Adenylyl Cyclase Inhibition | Not Applicable | Not Reported | Not Applicable |

Note: Quantitative functional data for this compound is largely unavailable.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol provides a general framework for determining the binding affinity of a test compound like this compound for β1 and β2-adrenergic receptors.

Objective: To determine the inhibitory constant (K_i_) of this compound at β1 and β2-adrenergic receptors through competitive displacement of a radiolabeled antagonist.

Materials:

-

Receptor Source: Membranes from cells stably expressing human β1 or β2-adrenergic receptors.

-

Radioligand: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Cyanopindolol (CYP).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: 10 µM Propranolol.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its K_d_ value), and varying concentrations of this compound. For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of propranolol.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Determine the IC_50_ value using non-linear regression analysis. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Adenylyl Cyclase Functional Assay

This protocol outlines a method to assess the functional activity of this compound at G_s_- or G_i_-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC_50_ (for agonism) or IC_50_ (for antagonism) and E_max_ of this compound by quantifying its effect on adenylyl cyclase activity.

Materials:

-

Cell Line: A cell line expressing the β-adrenergic receptor of interest.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test Compound: this compound.

-

Agonist (for antagonist assay): A known β-adrenergic receptor agonist (e.g., isoproterenol).

-

cAMP Detection Kit: A commercially available kit for quantifying cAMP (e.g., HTRF, ELISA, or bioluminescence-based).

-

Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

-

Cell Stimulation (Agonist Mode): a. Replace the culture medium with assay medium. b. Add varying concentrations of this compound. c. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Stimulation (Antagonist Mode): a. Pre-incubate cells with varying concentrations of this compound in assay medium. b. Add a fixed concentration of a known agonist (typically its EC_80_). c. Incubate for a specified time at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC_50_ and E_max_ values.

-

Antagonist Mode: Plot the percent inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC_50_ value.

-

GTPγS Binding Assay for 5-HT1A Receptor Antagonism

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Objective: To determine the IC_50_ of this compound for inhibiting agonist-induced G protein activation at the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells or tissues expressing the 5-HT1A receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: A selective 5-HT1A agonist (e.g., 8-OH-DPAT).

-

Test Compound: this compound.

-

GDP: To ensure binding is agonist-dependent.

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Instrumentation: Scintillation counter and filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, the 5-HT1A agonist, and varying concentrations of this compound.

-

Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the IC_50_ value.

Signaling Pathways

Beta-Adrenergic Receptor Signaling

Both β1 and β2-adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to the stimulatory G protein, G_s_. Upon agonist binding, G_s_ activates adenylyl cyclase, which converts ATP to cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses. As a partial agonist, this compound would weakly activate this pathway.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a GPCR that couples to the inhibitory G protein, G_i_. Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an antagonist, this compound would block the action of 5-HT1A agonists, thereby preventing the inhibition of adenylyl cyclase.

Conclusion

The in vitro pharmacological profile of this compound is characterized by weak activity at β-adrenergic receptors and significantly lower affinity for the 5-HT1A receptor compared to its (-)-enantiomer. While it is generally understood to be a partial agonist at β-adrenoceptors and an antagonist at 5-HT1A receptors, there is a notable lack of specific quantitative data (K_i_, EC_50_, IC_50_, E_max_) in the publicly available literature to fully characterize these interactions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct further studies to elucidate the complete in vitro pharmacological profile of this compound. Such research would be valuable for a more comprehensive understanding of the pharmacology of racemic penbutolol and the potential for stereospecific drug design.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unimore.it [iris.unimore.it]

- 4. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

The Stereochemical Journey of Penbutolol: A Technical Guide to its Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penbutolol, a non-selective β-adrenergic receptor antagonist, has a rich history rooted in the growing understanding of stereochemistry in pharmacology. Initially developed and used as a racemic mixture, the therapeutic activity of penbutolol is now understood to reside almost exclusively in its (S)-(-)-enantiomer. This technical guide provides a comprehensive overview of the discovery, development, and distinct pharmacological profiles of the penbutolol enantiomers. It delves into the stereoselective synthesis and separation, comparative pharmacology and pharmacokinetics, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction: The Emergence of Chirality in β-Blockers

The development of β-adrenergic antagonists in the mid-20th century marked a significant advancement in cardiovascular medicine. Penbutolol was identified as a potent non-selective β-blocker, demonstrating efficacy in the management of hypertension.[1][2] Like many of its contemporaries, penbutolol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(-)-penbutolol and (R)-(+)-penbutolol.

The growing appreciation for the stereospecific interactions between drugs and their biological targets led to the investigation of the individual enantiomers of many racemic drugs. This "chiral switch" aimed to develop single-enantiomer drugs with improved therapeutic indices, potentially offering greater selectivity, reduced side effects, and a more predictable pharmacological profile. In the case of penbutolol, this led to the recognition that the (S)-enantiomer is the pharmacologically active component for β-blockade.[3]

A Historical Timeline of Penbutolol's Development

-

1970s: Penbutolol is developed as a potent non-selective β-adrenergic antagonist, approximately four times more potent than propranolol.[2][4]

-

1987: Penbutolol is approved by the U.S. Food and Drug Administration (FDA) for the treatment of hypertension, marketed as a racemic mixture.

-

Late 20th Century: Increasing research into the stereopharmacology of β-blockers highlights the superior β-blocking activity of the (S)-enantiomer of penbutolol.

-

2015: The FDA notes that penbutolol is no longer marketed in the United States, clarifying that this withdrawal was not for reasons of safety or effectiveness.

Stereoselective Synthesis and Chiral Separation

The production of enantiomerically pure (S)-penbutolol is crucial for its therapeutic use and for further research. This can be achieved through stereoselective synthesis or by separation of the racemic mixture.

Chemo-enzymatic Synthesis of (S)-Penbutolol

A common and effective method for the synthesis of (S)-penbutolol involves a chemo-enzymatic approach. This strategy utilizes the high stereoselectivity of enzymes to generate a chiral intermediate, which is then converted to the final product.

Experimental Protocol: Chemo-enzymatic Synthesis of (S)-Penbutolol

This protocol is adapted from a method for the synthesis of enantiopure β-blockers.

Step 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

-

To a solution of 2-cyclopentylphenol in a suitable solvent (e.g., acetonitrile), add a base (e.g., sodium hydroxide).

-

Add epichlorohydrin to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the racemic chlorohydrin.

Step 2: Enzymatic Kinetic Resolution

-

Dissolve the racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in an organic solvent.

-

Add an acyl donor (e.g., vinyl butanoate) and a lipase (e.g., Lipase B from Candida antarctica).

-

Incubate the mixture at a controlled temperature (e.g., 30-40°C) with agitation. The enzyme will selectively acylate the (S)-enantiomer, leaving the (R)-chlorohydrin unreacted.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separate the acylated (S)-enantiomer from the unreacted (R)-chlorohydrin using column chromatography.

-

Hydrolyze the acylated (S)-enantiomer to obtain enantiomerically pure (S)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.

Step 3: Synthesis of (S)-Penbutolol

-

Dissolve the enantiomerically pure (S)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in a suitable solvent (e.g., methanol).

-

Add tert-butylamine to the solution.

-

Reflux the mixture for several hours until the reaction is complete.

-

Remove the solvent under reduced pressure and purify the resulting (S)-penbutolol by recrystallization or column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. For penbutolol, a chiral stationary phase (CSP) capable of interacting differently with the two enantiomers is used.

Experimental Protocol: Chiral HPLC Separation of Penbutolol Enantiomers

This is a general protocol that can be adapted for the separation of penbutolol enantiomers based on methods used for other β-blockers.

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD, is often effective for β-blockers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., ethanol or isopropanol) is typically used. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds like penbutolol. A typical starting mobile phase could be n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where penbutolol has significant absorbance (e.g., 270 nm).

-

Temperature: Ambient.

-

Injection Volume: 10 µL.

-

Procedure:

-

Dissolve a small amount of racemic penbutolol in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Monitor the chromatogram for the separation of two peaks corresponding to the (S)- and (R)-enantiomers.

-

The elution order can be confirmed by injecting a standard of the pure (S)-enantiomer.

-

Comparative Pharmacology of Penbutolol Enantiomers

The two enantiomers of penbutolol exhibit significant differences in their pharmacological activity, primarily due to their stereoselective interaction with β-adrenergic receptors.

Receptor Binding Affinity and Functional Potency

The (S)-(-)-enantiomer of penbutolol is a potent antagonist at both β1- and β2-adrenergic receptors, while the (R)-(+)-enantiomer is significantly less active. The (S)-enantiomer has been reported to be approximately 200 times more active than the (R)-enantiomer in both in vitro and in vivo experiments.

| Parameter | (S)-(-)-Penbutolol | (R)-(+)-Penbutolol | Reference |

| β-Adrenoceptor Antagonism | Potent antagonist | Weak antagonist | |

| Relative Potency (in vitro & in vivo) | ~200x more active | 1x | |

| IC50 (β-adrenoceptor) | Not explicitly stated in snippets | 0.74 µM | |

| Ki (5-HT1A Receptor) | 11.6 nM (rat CA1), 11.9 nM (human CA3) | Not explicitly stated in snippets |

Note: The table highlights the significant difference in β-adrenoceptor activity. The IC50 for (R)-penbutolol is provided, and while a direct comparative value for (S)-penbutolol is not in the search results, its much higher potency is well-established. The Ki values at serotonin receptors indicate that (S)-penbutolol also has affinity for these receptors.

Intrinsic Sympathomimetic Activity (ISA)

Penbutolol is known to possess some intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the β-receptor. This activity is attributed to the (S)-enantiomer.

Comparative Pharmacokinetics of Penbutolol Enantiomers

The pharmacokinetic profiles of the penbutolol enantiomers also exhibit stereoselectivity.

| Pharmacokinetic Parameter | (S)-(-)-Penbutolol (l-penbutolol) | (R)-(+)-Penbutolol (d-penbutolol) |

| Mean Peak Serum Concentration (Cmax) | 268 ng/mL (after 40 mg oral dose) | Data not available in snippets |

| Time to Peak Concentration (Tmax) | 0.9 hours | Data not available in snippets |

| Elimination Half-life (t1/2) | ~5 hours | Data not available in snippets |

| Total Clearance | 15.9 mL/min/kg | 43.7 mL/min/kg |

This table is populated with data from a study in healthy human volunteers. The total clearance of the (R)-enantiomer is significantly higher than that of the (S)-enantiomer.

Signaling Pathways

Penbutolol exerts its therapeutic effects by blocking the β-adrenergic signaling pathway.

β-Adrenergic Receptor Signaling Pathway

Caption: β-Adrenergic signaling pathway and the site of action of (S)-penbutolol.

Experimental Workflows

Radioligand Binding Assay Workflow

Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.

Experimental Protocol: Radioligand Binding Assay for β-Adrenergic Receptors

This protocol provides a general framework for a competition binding assay to determine the Ki of penbutolol enantiomers.

Materials:

-

Membrane preparation from cells expressing β1- or β2-adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Unlabeled (S)-penbutolol and (R)-penbutolol.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Non-specific binding control (e.g., a high concentration of propranolol).

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a series of tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled penbutolol enantiomer. Include tubes for total binding (no competitor) and non-specific binding (high concentration of a known antagonist).

-

Incubation: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The story of penbutolol's enantiomers is a classic example of the importance of stereochemistry in drug design and development. The significant differences in the pharmacological and pharmacokinetic properties of (S)- and (R)-penbutolol underscore the principle that enantiomers should be considered as distinct chemical entities. While the racemic mixture was initially used, the superior therapeutic activity of the (S)-enantiomer is now well-established. This in-depth technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to further explore the nuances of penbutolol's stereopharmacology and to apply these principles to the development of future chiral drugs.

References

The Stereoselective Pharmacology of Penbutolol at β-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penbutolol is a non-selective β-adrenergic receptor antagonist known for its intrinsic sympathomimetic activity (ISA), a characteristic that classifies it as a partial agonist. However, this pharmacological property is stereoselective, residing almost exclusively in the (S)-(-)-enantiomer. The (R)-(+)-enantiomer, in contrast, functions primarily as a weak β-adrenergic antagonist with little to no intrinsic sympathomimetic activity. This guide provides an in-depth analysis of the pharmacological properties of the penbutolol enantiomers, focusing on their differential effects at β-adrenergic receptors. It includes a summary of available quantitative data, detailed experimental methodologies for characterization, and visualizations of the relevant signaling pathways.

Introduction

Penbutolol is a clinically utilized β-blocker for the management of hypertension.[1][2] Unlike many other β-blockers, penbutolol possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly activate β-adrenergic receptors in addition to blocking the effects of potent endogenous agonists like epinephrine and norepinephrine.[1][3] This partial agonism can be clinically advantageous, potentially leading to less pronounced bradycardia and other side effects associated with complete β-receptor blockade.

Crucially, penbutolol is a chiral molecule, and its pharmacological actions are highly dependent on the stereochemistry of its single chiral center. The commercially available drug is often the racemic mixture or the pure (S)-(-)-enantiomer. This document will elucidate the distinct pharmacological profiles of the (+) and (-) enantiomers of penbutolol, with a particular focus on clarifying the locus of its partial agonist activity.

Quantitative Pharmacological Data

The partial agonist activity of penbutolol is attributed to the (S)-(-)-isomer, while the (R)-(+)-isomer is a significantly weaker antagonist with no notable intrinsic activity.[4]

| Enantiomer | Receptor Subtype | Parameter | Value | Reference(s) |

| (+)-Penbutolol | β-Adrenergic | IC₅₀ | 0.74 µM | |

| (-)-Penbutolol | Not Specified | ISA | 12-18% of maximal | |

| sympathetic activity |

Signaling Pathways

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the stimulatory G-protein, Gs. This initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase.

Full Agonist-Mediated Signaling

A full agonist, such as isoproterenol, binds to the β-adrenergic receptor, inducing a conformational change that promotes the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP, leading to a maximal physiological response.

Full agonist signaling pathway at β-adrenergic receptors.

Partial Agonist ((−)-Penbutolol) Signaling

A partial agonist like (-)-penbutolol also binds to the β-adrenergic receptor and activates the Gs signaling pathway, but with lower efficacy than a full agonist. This results in a submaximal activation of adenylyl cyclase and a lower production of cAMP, leading to a diminished physiological response.

Partial agonist signaling of (-)-penbutolol.

Antagonist (this compound) Action

An antagonist such as this compound binds to the β-adrenergic receptor but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it blocks the binding and subsequent effects of both full and partial agonists.

Antagonistic action of this compound at β-adrenergic receptors.

Experimental Protocols

The characterization of the partial agonist activity of a compound like (-)-penbutolol involves a series of in vitro assays to determine its binding affinity, potency, and efficacy at specific receptor subtypes.

Radioligand Binding Assay (for Affinity Determination)

This assay is used to determine the binding affinity (Ki) of the penbutolol enantiomers for β₁- and β₂-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds.

Materials:

-

Cell membranes expressing a high density of β₁- or β₂-adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Test compounds ((+)- and (-)-penbutolol).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

References

An In-depth Technical Guide to (+)-Penbutolol: Molecular Structure, CAS Number, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dextrorotatory enantiomer of penbutolol, (+)-penbutolol. Penbutolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This document details its molecular structure, Chemical Abstracts Service (CAS) number, and physicochemical properties. Furthermore, it elucidates the primary signaling pathways affected by penbutolol and presents detailed experimental protocols for assessing its key pharmacological activities, including receptor binding affinity, intrinsic sympathomimetic activity, and mutagenic potential. All quantitative data are summarized in structured tables for ease of reference, and key conceptual frameworks are visualized using DOT language diagrams.

Molecular Structure and Identification

This compound is the (R)-enantiomer of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol. Its molecular structure is characterized by a secondary alcohol and a secondary amine in the propanolamine side chain, attached to a cyclopentylphenoxy aromatic group.

Molecular Formula: C₁₈H₂₉NO₂

Molecular Weight: 291.43 g/mol

IUPAC Name: (2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

CAS Number: 38363-41-6[1]

| Identifier | Value |

| Molecular Formula | C₁₈H₂₉NO₂ |

| Molecular Weight | 291.43 g/mol |

| IUPAC Name | (2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol |

| CAS Number | 38363-41-6[1] |

| Synonyms | (R)-(+)-Penbutolol, (+)-Isopenbutolol, d-Penbutolol |

| Racemate CAS Number | 38363-40-5, 36507-48-9[2][3] |

| (S)-(-)-Penbutolol CAS Number | 38363-40-5[2] |

| (S)-(-)-Penbutolol Sulfate CAS Number | 38363-32-5 |

Physicochemical Properties

The physicochemical properties of penbutolol contribute significantly to its absorption, distribution, metabolism, and excretion (ADME) profile. As a lipophilic compound, it readily crosses cellular membranes.

| Property | Value | Reference |

| Physical Description | Solid, white, odorless, crystalline powder | |

| Melting Point | 68-72 °C (for (S)-enantiomer) | |

| pKa | 9.3 (1.5 mmol/l in 25% ethanol) | |

| Water Solubility | 0.0212 mg/mL | |

| LogP | 4.15 (experimental), 3.84 (ALOGPS) |

Pharmacological Profile

Mechanism of Action and Signaling Pathways

This compound, like its levorotatory counterpart, is a non-selective antagonist of β-1 and β-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines such as epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) leads to various downstream physiological effects. By blocking these receptors, penbutolol inhibits this signaling cascade.

Penbutolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at β-adrenergic receptors. This partial agonism can be beneficial in preventing excessive bradycardia.

Furthermore, penbutolol has been shown to have a high binding affinity for the 5-hydroxytryptamine 1A (5-HT1A) receptor, where it acts as an antagonist.

β-Adrenergic Receptor Signaling Pathway

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| β-Adrenoceptor IC₅₀ | 0.74 µM | - | |

| Potency vs. Propranolol | Approx. 4 times more active | In vivo and in vitro | |

| Intrinsic Sympathomimetic Activity (ISA) | 12-18% of maximal sympathetic activity | Human | |

| Plasma Protein Binding | 80-98% | Human | |

| Bioavailability | >90% | Human | |

| Biological Half-life | ~5 hours (plasma) | Human | |

| (-)-Penbutolol Kᵢ for 5-HT₁ₐ Receptor | 11.6 nM (rat CA1), 11.9 nM (human CA3) | Rat, Human |

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors using a competition binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors.

-

Radioligand: [¹²⁵I]-Cyanopindolol (a non-selective β-adrenergic antagonist).

-

Unlabeled competitor: this compound.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Receptor Preparation: Thaw the prepared cell membranes on ice. Homogenize the membranes in the assay buffer.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radioligand ([¹²⁵I]-Cyanopindolol).

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective β-blocker like propranolol).

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Termination of Reaction: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Radioligand Binding Assay Workflow

In Vivo Assessment of Intrinsic Sympathomimetic Activity (ISA)

This protocol describes a method to evaluate the ISA of this compound in an animal model. The model utilizes reserpinized or pithed rats, where endogenous catecholamines are depleted, to observe the direct agonistic effects of the test compound.

Objective: To determine the intrinsic sympathomimetic activity of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Reserpine or pithing equipment.

-

Anesthetic (e.g., pentobarbital).

-

This compound.

-

Isoproterenol (a full β-agonist, for positive control).

-

Propranolol (a β-blocker without ISA, for negative control).

-

Saline solution.

-

Heart rate and blood pressure monitoring equipment.

Procedure:

-

Animal Preparation:

-

Reserpinized Model: Administer reserpine to the rats 24 hours prior to the experiment to deplete catecholamine stores.

-

Pithed Model: Anesthetize the rats and surgically destroy the brain and spinal cord to eliminate central nervous system influence on the cardiovascular system.

-

-

Instrumentation: Cannulate the trachea for artificial respiration (in the pithed model), a carotid artery for blood pressure measurement, and a jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for a period before administering any drugs.

-

Drug Administration:

-

Administer increasing doses of this compound intravenously.

-

In separate groups of animals, administer isoproterenol to determine the maximal possible β-adrenergic response and propranolol to confirm the absence of agonistic effects.

-

-

Data Collection: Continuously record heart rate and blood pressure throughout the experiment.

-

Data Analysis:

-

Measure the change in heart rate from the baseline for each dose of this compound.

-

Compare the maximal heart rate increase produced by this compound to the maximal increase produced by isoproterenol.

-

The ISA is often expressed as a percentage of the maximal response to the full agonist.

-

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. Studies have been conducted on penbutolol enantiomers using this method.

Objective: To evaluate the mutagenic potential of this compound.

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitution mutations).

-

This compound.

-

Positive controls (known mutagens for each strain).

-

Negative/vehicle control.

-

S9 fraction (a rat liver homogenate used to simulate mammalian metabolism).

-

Minimal glucose agar plates.

-

Top agar.

Procedure:

-

Preparation: Prepare solutions of this compound at various concentrations.

-

Assay:

-

In separate test tubes, mix the Salmonella tester strain, the test compound solution (or control), and either the S9 mix (for metabolic activation) or a buffer (without S9).

-

After a brief pre-incubation, add molten top agar to the mixture.

-

Pour the contents of each tube onto a minimal glucose agar plate and spread evenly.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis:

-

Compare the number of revertant colonies on the plates treated with this compound to the number on the negative control plates.

-

A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

-

Conclusion

This compound is the (R)-enantiomer of the non-selective β-blocker penbutolol. It exhibits antagonistic activity at β-1 and β-2 adrenergic receptors, as well as at 5-HT1A receptors, and possesses intrinsic sympathomimetic activity. This technical guide has provided key molecular and physicochemical data, outlined its primary signaling pathway, and detailed essential experimental protocols for its pharmacological characterization. The provided information serves as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

References

- 1. Ames test - Wikipedia [en.wikipedia.org]

- 2. Affinity of (±)‐Pindolol, (‐)‐Penbutolol, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]

- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (+)-Penbutolol in DMSO and Other Laboratory Solvents

This technical guide provides an in-depth overview of the solubility characteristics of (+)-penbutolol, a non-selective beta-adrenergic receptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental processes.

Introduction to this compound

Penbutolol is a medication used in the treatment of high blood pressure.[1] It functions as a non-selective beta-blocker, meaning it binds to both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] By blocking these receptors, particularly the β1 receptors in the heart and kidneys, penbutolol reduces heart rate, cardiac output, and blood pressure.[1][3] It also exhibits some intrinsic sympathomimetic activity (partial agonist) and has been identified as a potent antagonist of the 5-HT1A serotonin receptor. For laboratory use, it is often supplied as penbutolol sulfate. Understanding its solubility in common laboratory solvents is critical for designing in vitro assays, formulation studies, and other preclinical research.

Solubility of Penbutolol

The solubility of penbutolol can be influenced by several factors, including its salt form (free base vs. sulfate), the solvent used, temperature, and the presence of moisture. The available data primarily focuses on penbutolol sulfate.

The following table summarizes the available quantitative and qualitative solubility data for penbutolol and its sulfate salt in various solvents.

| Compound Form | Solvent | Solubility | Concentration (Molar) | Notes | Source |

| Penbutolol Sulfate | DMSO | 15 mg/mL | ~22.02 mM | Fresh DMSO recommended. Moisture-absorbing DMSO reduces solubility. | |

| Penbutolol Sulfate | DMSO | 6 mg/mL | ~8.81 mM | Indication of variability, possibly due to moisture. | |

| Penbutolol (Free Base) | Water | 0.0212 mg/mL (2.12e-02 g/L) | ~0.073 mM | Very low aqueous solubility. | |

| Penbutolol Sulfate | Water | Not soluble | N/A | Qualitative assessment. | |

| Penbutolol Sulfate | Methanol | Soluble (as per European Pharmacopoeia) | N/A | Used as an alternative to DMSO for in vitro studies. | |

| Penbutolol Sulfate | DMSO | Did not dissolve | N/A | Anecdotal report from a researcher. |

-

Salt Form : Penbutolol sulfate is the more commonly used form in research, but its solubility characteristics differ significantly from the free base.

-

Solvent Purity : As noted, the presence of moisture in hygroscopic solvents like DMSO can significantly decrease the solubility of penbutolol sulfate. Using fresh, anhydrous solvents is crucial for reproducibility.

-

Alternative Solvents : When issues with DMSO arise, or for specific applications like cell culture where DMSO toxicity is a concern, methanol has been used. Other potential solvents for poorly water-soluble drugs include ethanol and mixtures with co-solvents like cyclodextrins.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not widely published, standard methodologies for determining drug solubility can be applied. The shake-flask method is a classic and reliable technique for determining thermodynamic equilibrium solubility.

This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Materials:

-

This compound sulfate

-

Selected solvent (e.g., DMSO, Methanol, Ethanol, Water, Phosphate-Buffered Saline pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV/Vis spectrophotometer.

Procedure:

-

Preparation : Add an excess amount of this compound sulfate to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure saturation is reached.

-

Equilibration : Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation : After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

-

Sample Collection : Carefully withdraw an aliquot of the supernatant. To remove any remaining microparticulates, filter the sample using a syringe filter chemically compatible with the solvent.

-

Dilution : Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated HPLC or UV spectroscopy method to determine the concentration of penbutolol.

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer.

Brief Workflow:

-

Prepare a high-concentration stock solution of penbutolol in DMSO (e.g., 10-20 mM).

-

In a 96-well plate, perform serial dilutions of this stock solution into an aqueous buffer (e.g., PBS).

-

Allow the plate to incubate for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader to detect precipitation.

-

The concentration at which precipitation is first observed is defined as the kinetic solubility.

Visualizations: Pathways and Workflows

The following diagram illustrates the mechanism of action for penbutolol as a beta-adrenergic receptor antagonist.

This diagram outlines the key steps in the experimental determination of equilibrium solubility.

References

Unveiling the Interaction of (+)-Penbutolol with 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the dextrorotatory enantiomer of penbutolol, (+)-penbutolol, for the serotonin 1A (5-HT1A) receptor. While its counterpart, (-)-penbutolol, is well-characterized as a high-affinity ligand, this document collates the available data on this compound, details the experimental methodologies for assessing its binding properties, and illustrates the pertinent signaling pathways.

Quantitative Analysis of Penbutolol Enantiomers' Binding Affinity for 5-HT1A Receptors

The binding affinity of penbutolol stereoisomers for the 5-HT1A receptor demonstrates significant stereoselectivity. The levorotatory enantiomer, (-)-penbutolol, exhibits a high affinity for the 5-HT1A receptor, with reported Ki values in the nanomolar range. In contrast, the dextrorotatory enantiomer, this compound, displays a markedly lower affinity.

| Compound | Receptor | Species | Brain Region | Radioligand | Ki (nM) | Reference |

| (-)-Penbutolol | 5-HT1A | Human | Dorsal Raphe Nucleus | [3H]WAY-100635 | 10.7 ± 1.2 | [1][2] |

| (-)-Penbutolol | 5-HT1A | Human | Hippocampus (CA1) | [3H]WAY-100635 | 11.5 ± 1.3 | [1][2] |

| (-)-Penbutolol | 5-HT1A | Rat | Dorsal Raphe Nucleus | [3H]WAY-100635 | 13.8 ± 1.7 | [1] |

| (-)-Penbutolol | 5-HT1A | Rat | Hippocampus (CA1) | [3H]WAY-100635 | 15.1 ± 1.8 | |

| This compound | 5-HT1A | - | - | - | ~60-fold lower affinity than (-)-penbutolol |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for penbutolol enantiomers at the 5-HT1A receptor is typically achieved through competitive radioligand binding assays. A detailed protocol, based on methodologies described in the literature, is provided below.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]WAY-100635, a selective 5-HT1A receptor antagonist.

-

Receptor Source: Membranes prepared from postmortem human or rat brain tissue, specifically from regions with high 5-HT1A receptor density such as the hippocampus or dorsal raphe nucleus.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2 mM MgCl2.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Dissect the brain region of interest (e.g., hippocampus) on ice.

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand [3H]WAY-100635 (typically near its Kd value).

-

Increasing concentrations of the test compound, this compound.

-

For total binding tubes, add assay buffer instead of the test compound.

-

For non-specific binding tubes, add the non-specific binding control.

-

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Key Processes

To better understand the context of this compound's interaction with the 5-HT1A receptor, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity of (±)‐Pindolol, (‐)‐Penbutolol, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]

The Pharmacokinetic Profile of Penbutolol in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penbutolol is a non-selective β-adrenergic receptor antagonist that has been utilized in the management of hypertension. Understanding its pharmacokinetic (PK) and bioavailability characteristics in relevant animal models is crucial for the preclinical assessment and successful clinical development of this and similar compounds. This technical guide synthesizes the available, albeit limited, data on the pharmacokinetics and bioavailability of penbutolol in common preclinical species—namely rats, dogs, and monkeys. It aims to provide a comprehensive overview of existing knowledge, highlight significant data gaps, and detail relevant experimental methodologies where information is available.

Pharmacokinetics of Penbutolol

The disposition of penbutolol has been primarily characterized in humans, with comprehensive data in animal models being notably scarce in publicly accessible literature. Human studies indicate that penbutolol is well-absorbed after oral administration, with peak plasma concentrations achieved within 1 to 2.25 hours.[1] It undergoes extensive hepatic metabolism through hydroxylation and glucuronidation.[1][2] The terminal half-life in humans is reported to be between 17.6 and 26.5 hours.

Animal Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for penbutolol in rats, dogs, and monkeys are not widely published. The available information is often qualitative or comparative in nature.

Rats: Studies in spontaneously hypertensive rats have demonstrated that penbutolol has a more potent and longer-lasting antihypertensive effect compared to propranolol. In reserpinized rats, intravenous administration of penbutolol at doses of 0.25 to 1.0 mg/kg showed a dose-dependent increase in heart rate, suggesting some intrinsic sympathomimetic activity. One study utilized rat reticulocyte membranes to investigate the in vitro inhibition of radioligand binding, indicating the utility of this model for receptor interaction studies. However, specific plasma concentration-time profile data (Cmax, Tmax, AUC, half-life) following oral or intravenous administration in rats are not readily available in the reviewed literature.

Dogs: Pharmacological studies in anesthetized dogs have been conducted to assess the beta-blocking activity of penbutolol on cardiac contractility. These studies are valuable for understanding the pharmacodynamic effects but do not provide detailed pharmacokinetic parameters.

Monkeys: There is a significant lack of published data on the pharmacokinetics of penbutolol in non-human primates. General studies on drug metabolism in monkeys suggest that while they can be a good model for human drug absorption, differences in first-pass metabolism can lead to variations in bioavailability.

Data Summary Table:

Due to the lack of specific quantitative data from the literature search, a comprehensive comparative table of pharmacokinetic parameters (Cmax, Tmax, AUC, Half-life, Bioavailability) for penbutolol in rats, dogs, and monkeys cannot be constructed at this time.

Bioavailability

The oral bioavailability of penbutolol in humans is reported to be high, with almost complete absorption from the gastrointestinal tract.

Animal Bioavailability Data

Specific oral bioavailability data for penbutolol in rats, dogs, and monkeys is not available in the reviewed scientific literature. General principles of interspecies differences in drug absorption and metabolism suggest that bioavailability can vary significantly between species. Factors such as differences in gastrointestinal physiology, first-pass metabolism, and the activity of drug transporters can all influence the extent to which an orally administered drug reaches systemic circulation.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of penbutolol in animal models are not explicitly described in the available literature. However, based on general practices in preclinical drug development, the following methodologies are typically employed.

Oral Administration (Gavage) in Rats

This protocol outlines a general procedure for the oral administration of a test compound to rats.

Objective: To administer a precise oral dose of penbutolol to rats for pharmacokinetic evaluation.

Materials:

-

Penbutolol formulation (e.g., suspension, solution)

-

Gavage needles (appropriate size for the rat, typically 16-18 gauge)

-

Syringes

-

Animal balance

Procedure:

-

Animal Preparation: Rats are typically fasted overnight to ensure an empty stomach, which can reduce variability in drug absorption.

-

Dose Calculation: The volume of the penbutolol formulation to be administered is calculated based on the individual animal's body weight and the desired dose level (mg/kg).

-

Restraint: The rat is gently but firmly restrained to prevent movement and injury.

-

Gavage Needle Insertion: The gavage needle is carefully inserted into the mouth and advanced along the roof of the mouth and down the esophagus into the stomach. Care must be taken to avoid entry into the trachea.

-

Dose Administration: The calculated volume of the drug formulation is slowly administered into the stomach.

-

Post-Dosing Observation: The animal is observed for any signs of distress or adverse effects immediately following the procedure and at regular intervals thereafter.

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing, typically via tail vein, saphenous vein, or jugular vein cannulation. Plasma or serum is then prepared and stored for bioanalysis.

Intravenous Administration in Dogs

This protocol describes a general procedure for the intravenous administration of a test compound to dogs.

Objective: To administer a precise intravenous dose of penbutolol to dogs for the determination of absolute bioavailability and clearance.

Materials:

-

Sterile penbutolol solution for injection

-

Syringes and needles (appropriate size for the dog)

-

Intravenous catheter

-

Animal clippers

-

Antiseptic solution

Procedure:

-

Animal Preparation: A suitable vein (e.g., cephalic, saphenous) is selected, and the overlying fur is clipped and the skin is aseptically prepared.

-

Catheter Placement: An intravenous catheter is inserted into the vein and secured.

-

Dose Administration: The sterile penbutolol solution is administered as a bolus injection or a controlled infusion through the catheter.

-

Post-Dosing Observation: The dog is monitored for any immediate adverse reactions.

Blood Sampling: Blood samples are collected through the indwelling catheter or from a contralateral vein at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration. Plasma or serum is processed and stored for subsequent analysis.

Visualizations

Experimental Workflow for a Typical Oral Pharmacokinetic Study

Caption: Workflow of an oral pharmacokinetic study.

Logical Relationship in Bioavailability Assessment

Caption: Calculation of absolute bioavailability.

Conclusion and Data Gaps

While penbutolol has been studied for its pharmacological effects in some animal models, there is a pronounced lack of publicly available, detailed pharmacokinetic and bioavailability data for rats, dogs, and monkeys. This significant data gap limits the ability to perform a comprehensive interspecies comparison and to fully understand the preclinical disposition of the drug. For drug development professionals working on new chemical entities with similar structures or mechanisms of action, the absence of this foundational preclinical data for a marketed drug like penbutolol underscores the importance of conducting thorough pharmacokinetic studies in multiple species during early development. Future research efforts should focus on generating and publishing these critical datasets to better inform the drug development community.

References

The Influence of (+)-Penbutolol on Renin Production and the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Penbutolol and the Renin-Angiotensin System

Penbutolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension.[1][2] It exerts its antihypertensive effects through the blockade of both β1 and β2 adrenergic receptors.[1] A key component of its mechanism of action involves the modulation of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. This technical guide provides an in-depth analysis of the effects of penbutolol, with a specific focus on its dextrorotatory enantiomer, (+)-penbutolol, on renin production and the broader renin-angiotensin cascade.

Penbutolol possesses a chiral center, and therefore exists as two enantiomers: (S)-(-)-penbutolol and (R)-(+)-penbutolol. The pharmacological activity of beta-blockers is known to be stereoselective, with the beta-blocking properties predominantly residing in the (S)-(-)-enantiomer.[3][4] This guide will dissect the available scientific literature to provide a comprehensive overview of the stereospecific interactions of penbutolol with the renin-angiotensin system.

Mechanism of Action: Beta-Adrenergic Blockade and Renin Suppression

The primary mechanism by which penbutolol influences the renin-angiotensin system is through the blockade of β1-adrenergic receptors located on the juxtaglomerular cells of the kidney. These cells are responsible for the synthesis and release of renin, the rate-limiting enzyme in the renin-angiotensin cascade.